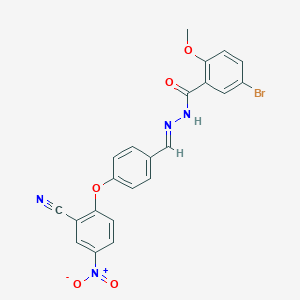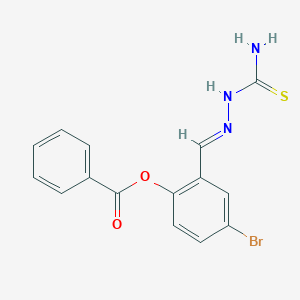![molecular formula C19H15N3O7S2 B423269 4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B423269.png)
4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-NITRO-1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylsulfonyl hydrazinylidene moiety and a nitrobenzenesulfonate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-NITRO-1-BENZENESULFONATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenylsulfonyl hydrazine derivative with an aldehyde or ketone to form the hydrazinylidene intermediate. This intermediate is then reacted with a nitrobenzenesulfonate derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-NITRO-1-BENZENESULFONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzenesulfonate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-NITRO-1-BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-NITRO-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and proteins, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H15N3O7S2 |
|---|---|
Molecular Weight |
461.5g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H15N3O7S2/c23-22(24)16-8-12-19(13-9-16)31(27,28)29-17-10-6-15(7-11-17)14-20-21-30(25,26)18-4-2-1-3-5-18/h1-14,21H/b20-14+ |
InChI Key |
RUWMOLBDEPOWPW-XSFVSMFZSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423186.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423187.png)

![N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423191.png)

![3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423195.png)
![5-bromo-N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-methoxybenzohydrazide](/img/structure/B423196.png)
![(2E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B423197.png)
![N'-[2-(benzyloxy)-3-methoxybenzylidene]-4-chlorobenzohydrazide](/img/structure/B423198.png)
![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone](/img/structure/B423199.png)
![N'-[2-(hexyloxy)benzylidene]-3-nitrobenzohydrazide](/img/structure/B423200.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B423202.png)
![N'-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4-methoxybenzohydrazide](/img/structure/B423203.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423208.png)
